5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide
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Overview
Description
5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide is a useful research compound. Its molecular formula is C10H18N4O2S and its molecular weight is 258.34. The purity is usually 95%.
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Scientific Research Applications
Chiral Coordination Polymers
The compound 5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide, a derivative of biotin, was used to synthesize chiral one- and two-dimensional silver(I)-biotin coordination polymers. The reaction with silver acetate and ammonia led to the formation of a neutral chiral two-dimensional polymer network, demonstrating the compound's utility in developing chiral coordination polymers with potential applications in material science and chirality studies (Altaf & Stoeckli-Evans, 2013).
Biotin Synthesis
The compound is also involved in the synthesis of biotin, a crucial B-vitamin. A regioselective chlorination method for a derivative of the compound was developed, representing a significant step in the synthesis of biotin and its esters. This development opens pathways in the synthesis of vitamins and related biomolecules (Zav’yalov et al., 2006).
Antibacterial Bioactivity
A synthetic route involving the compound led to the creation of a derivative with significant antibacterial bioactivity. This showcases the compound's role in synthesizing bioactive molecules with potential applications in pharmaceuticals and medicine (Liang et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are Biotin/lipoyl attachment protein in Bacillus subtilis (strain 168), Pyruvate carboxylase, mitochondrial in Humans, and Pyruvate carboxylase in Staphylococcus aureus (strain Mu50 / ATCC 700699) . These proteins play crucial roles in various metabolic processes.
Mode of Action
It is known to interact with its targets, potentially altering their function
Properties
IUPAC Name |
5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c11-14-8(15)4-2-1-3-7-9-6(5-17-7)12-10(16)13-9/h6-7,9H,1-5,11H2,(H,14,15)(H2,12,13,16)/t6?,7-,9?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZWHQPRAOJMBN-CRMOQAEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NN)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NN)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.